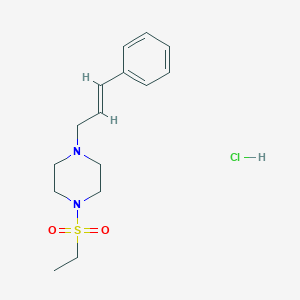![molecular formula C22H25N3O3S B6016408 4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B6016408.png)
4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine, also known as PBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiomorpholines, which are cyclic organic compounds that contain a sulfur atom and a nitrogen atom in the ring structure.
作用機序
The exact mechanism of action of 4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine is not fully understood, but it is believed to work by inhibiting the aggregation of beta-amyloid peptides, which are the main component of beta-amyloid plaques. This compound may also reduce oxidative stress and inflammation in the brain, which are both implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing the levels of beta-amyloid peptides in the brain, improving cognitive function, and reducing oxidative stress and inflammation. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of 4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine for lab experiments is its potential therapeutic application in the treatment of Alzheimer's disease. This makes this compound a valuable tool for researchers studying the pathophysiology of Alzheimer's disease and developing new treatments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine, including:
1. Further studies on the mechanism of action of this compound, particularly with regard to its effects on beta-amyloid aggregation and oxidative stress.
2. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of Alzheimer's disease in humans.
3. Studies on the potential therapeutic applications of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
4. Development of new formulations of this compound with improved solubility and bioavailability.
5. Studies on the potential use of this compound as a diagnostic tool for Alzheimer's disease, based on its ability to reduce beta-amyloid plaque accumulation in the brain.
合成法
The synthesis of 4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine involves several steps, including the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with 4-(2-aminoethoxy)benzoic acid to form 4-(2-{[1-(4-chlorobenzoyl)-4-piperidinyl]oxy}benzoyl)ethoxyamine. The final step involves the reaction of 4-(2-{[1-(4-chlorobenzoyl)-4-piperidinyl]oxy}benzoyl)ethoxyamine with thiomorpholine to yield this compound.
科学的研究の応用
4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Several studies have shown that this compound can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
pyridin-3-yl-[4-[2-(thiomorpholine-4-carbonyl)phenoxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21(17-4-3-9-23-16-17)24-10-7-18(8-11-24)28-20-6-2-1-5-19(20)22(27)25-12-14-29-15-13-25/h1-6,9,16,18H,7-8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNRMZYUQJKFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2C(=O)N3CCSCC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6016332.png)
![2-[4-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B6016344.png)
![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6016346.png)
![2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6016355.png)
![1-(4-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6016363.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6016370.png)
![1-(3,5-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6016378.png)

amine](/img/structure/B6016393.png)
![N-cyclopentyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6016404.png)
![1-[benzyl(methyl)amino]-3-[4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016410.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B6016412.png)
![1-(2-chlorobenzyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6016419.png)
